molecular formula C16H23N3O4 B2947206 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea CAS No. 894045-34-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea

Cat. No.: B2947206
CAS No.: 894045-34-2
M. Wt: 321.377
InChI Key: GGZWFMXGHSQPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a chemically synthesized small molecule offered for research purposes. This compound features a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and an isopropylurea moiety. The structural combination of a urea group alongside lipophilic and aromatic substituents is commonly found in compounds with significant biological activity, making this molecule a candidate for various investigative studies . Research Applications and Value: The primary research value of this compound lies in its potential as a building block in medicinal chemistry and as a candidate for biological screening. Urea derivatives are a prominent class in drug discovery due to their ability to act as key pharmacophores, often serving as enzyme inhibitors by forming strong hydrogen-bonding interactions with biological targets . Specifically, 1,3-disubstituted ureas similar to this compound have documented applications as non-nucleoside reverse transcriptase inhibitors, cholinesterase inhibitors for Alzheimer's disease research, and anticancer agents . The dimethoxyphenyl group is a common structural element in molecules that interact with various neurological and enzymatic targets, suggesting potential pathways for this compound's investigation. Handling and Disclaimers: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The safety profile (LD50, carcinogenicity, etc.) of this specific compound has not been fully characterized.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWFMXGHSQPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H24N2O4
Molecular Weight 368.43 g/mol
LogP 2.3307
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Polar Surface Area 55.982 Ų

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways, potentially affecting processes such as inflammation and cellular signaling.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells .

Alpha-Glucosidase Inhibition

In silico studies have shown that this compound may inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing blood glucose levels, making it a candidate for diabetes treatment .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds with the pyrrolidinone core structure:

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various compounds derived from phenolic structures, revealing a positive correlation between phenolic content and antioxidant activity .
    • The findings suggest that compounds like this compound may possess similar protective effects against oxidative stress.
  • Alpha-Glucosidase Inhibition Study :
    • A recent study highlighted the potential of certain phenolic compounds to inhibit alpha-glucosidase effectively. The docking studies indicated that structural features like those found in our compound could facilitate this interaction .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954636-74-9)

  • Molecular Formula : C₂₀H₂₂FN₃O₄ (vs. estimated C₁₇H₂₅N₃O₄ for the target compound).
  • Molecular Weight : 387.4 g/mol (vs. ~347 g/mol for the target compound, assuming substitution of fluorophenyl with isopropyl).
  • Key Differences: Fluorophenyl vs. In contrast, the isopropyl group may improve lipophilicity (higher logP) and alter steric interactions. Urea linkage: Both compounds feature urea, but the target compound lacks a methylene bridge (-CH₂-) between the urea and pyrrolidinone, which could reduce conformational flexibility .

Polyacetylenes with 3,4-Dimethoxyphenyl Moieties ()

  • Molecular Weight : 13,900–18,400 g/mol (polymers vs. small-molecule target compound).
  • Functional Groups: Carbamate and eugenol-derived groups (vs. urea and pyrrolidinone).
  • Solubility: Polymers in are soluble in organic solvents (e.g., THF, chloroform) due to helical structures. The target compound, as a small molecule, may exhibit solubility in DMSO or methanol, though this requires experimental validation .

Lignin Model Compounds ()

  • Reactivity: β-O-4 bond cleavage in lignin analogs (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) under mild alkaline conditions highlights the susceptibility of 3,4-dimethoxyphenyl-containing compounds to nucleophilic attack. This suggests that the target compound’s methoxy groups may influence stability in basic environments .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Insights
Target Compound C₁₇H₂₅N₃O₄* ~347 Urea, pyrrolidinone, methoxy Likely polar organic solvents
1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea C₂₀H₂₂FN₃O₄ 387.4 Urea, fluorophenyl, methoxy Data unavailable
Poly(1) (from ) Polymer 13,900–18,400 Carbamate, acetylene Soluble in THF, chloroform
Lignin Model Compound (2) C₁₇H₂₀O₆ 320.3 β-O-4 bond, methoxy Cleaves under mild alkaline conditions

*Estimated based on structural analysis.

Research Findings and Implications

The absence of a fluorophenyl group may decrease metabolic stability, as fluorine often retards oxidative degradation.

Reactivity Insights :

  • The 3,4-dimethoxyphenyl group, as seen in lignin models, may render the compound sensitive to strong bases or oxidizing agents, necessitating careful storage conditions .

Synthetic Challenges: Unlike the polyacetylenes in , the target compound’s synthesis would require precise control over urea bond formation and pyrrolidinone ring closure.

Notes

  • Direct experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
  • Further studies are needed to validate physicochemical properties and biological activity.

Q & A

Q. How can researchers mitigate batch-to-batch variability during synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-situ FTIR, Raman spectroscopy) for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs) like enantiomeric excess. Robustness testing under ICH Q14 guidelines ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.